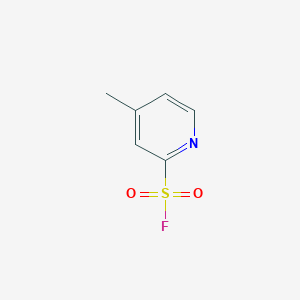

4-Methylpyridine-2-sulfonyl fluoride

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methylpyridine-2-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO2S/c1-5-2-3-8-6(4-5)11(7,9)10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOVNCBVVIZXQBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidating Reactivity and Mechanistic Pathways of 4 Methylpyridine 2 Sulfonyl Fluoride

Nucleophilic Substitution Reactions at the Sulfur(VI) Center (SuFEx Chemistry)

The sulfonyl fluoride (B91410) group, particularly in compounds like 4-methylpyridine-2-sulfonyl fluoride, is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept that has been designated as a next-generation click chemistry reaction. monash.edu SuFEx reactions leverage the unique balance between the stability and latent reactivity of the sulfur(VI)-fluoride (SVI-F) bond. monash.edunih.gov While sulfonyl fluorides are remarkably stable and can be inert even in challenging conditions like refluxing aniline, their reactivity can be controllably unleashed to form robust covalent bonds with a variety of nucleophiles. nih.gov This "click" reactivity is characterized by its simplicity, high efficiency, and compatibility with aqueous environments, allowing for high yields with minimal purification. nih.gov

The SuFEx process involves the substitution of the fluoride on the S(VI) center. nih.gov This transformation is distinct from reactions involving other sulfonyl halides, such as chlorides. Sulfonyl fluorides react chemoselectively to produce only sulfonylation products, avoiding undesired side reactions like reduction of the S(VI) center or chlorination that can plague sulfonyl chloride chemistry. chemrxiv.org The S(VI)-F bond's kinetic and thermodynamic properties, combined with the hydrogen-bonding environment of the departing fluoride ion, are key to this reliable and specific reactivity. nih.gov This unique combination of stability and controlled reactivity makes sulfonyl fluorides powerful connectors in chemical synthesis, materials science, and chemical biology. nih.gov

Kinetics and Thermodynamics of SuFEx Reactions

The kinetics and thermodynamics of SuFEx reactions reveal an intricate interplay of enthalpic and entropic factors. bohrium.com Detailed mechanistic studies, including temperature-dependent kinetics and density functional theory (DFT) calculations, have been conducted on S(VI) electrophiles. bohrium.com These investigations show that the activation enthalpies (ΔH‡) for the substitution of the fluoride leaving group are relatively small, typically ranging from 4 to 15 kcal/mol. bohrium.com However, the entropic component (-TΔS‡) is significant and consistently falls within the 10–14 kcal/mol range. bohrium.com

This thermodynamic profile indicates that depending on the specific nucleophile and the structure of the sulfonyl fluoride, the reaction can be controlled by a combination of enthalpy and entropy, or in some cases, be predominantly entropy-driven. bohrium.com The reactivity of sulfonyl fluorides is also influenced by their intrinsic stability. A study on various sulfonyl fluorides highlighted that highly reactive warheads tend to be less stable towards hydrolysis in aqueous solutions. rsc.org This underscores the necessity of carefully tuning the electronic properties of the sulfonyl fluoride to achieve an optimal balance between stability and the desired rate of reaction with the target nucleophile. rsc.orgnih.gov The rate of reaction generally follows the electrophile's intrinsic reactivity, although this can be modulated by steric and electronic factors of appended molecular fragments. nih.gov

Reactivity with Amines for Sulfonamide Formation

The reaction of sulfonyl fluorides with primary and secondary amines is a fundamental and widely utilized SuFEx transformation for the synthesis of sulfonamides. nih.govnih.gov This coupling is a reliable method for forging S(VI)-N bonds and is a key strategy in drug discovery and chemical biology. chemrxiv.orgchemrxiv.org The sulfonyl fluoride moiety serves as an excellent electrophile that readily couples with amine nucleophiles under appropriate activation conditions to yield the corresponding sulfonamide linkage. nih.gov This reaction is noted for its high efficiency and broad applicability, providing access to a diverse range of sulfonamide-containing molecules. chemrxiv.org

The rate and success of sulfonamide formation are significantly influenced by both steric and electronic factors associated with the sulfonyl fluoride and the amine nucleophile. The electronic properties of the aryl ring in arylsulfonyl fluorides can be predictably modulated to tune reactivity. rsc.org Electron-withdrawing groups on the ring enhance the electrophilicity of the sulfur atom, increasing the reaction rate with nucleophiles like the amino acid lysine (B10760008). rsc.org Conversely, electron-donating groups decrease reactivity.

Steric hindrance around the sulfur center or at the amine nucleophile can also impact the reaction. While general S(N)2 reactions can be hindered by bulky substituents, some analyses suggest this is due to a weakening of electrostatic attraction and orbital interactions rather than increased steric repulsion in the transition state. nih.gov In the context of amidation, catalytic systems have been developed that are particularly efficient for sterically hindered substrates, overcoming potential kinetic barriers. chemrxiv.org The interplay between these factors allows for the fine-tuning of reactivity, enabling selective modification and the rational design of covalent inhibitors. rsc.orgnih.gov

To facilitate the amidation of the generally stable S(VI)-F bond, various catalytic systems have been developed. These catalysts activate the sulfonyl fluoride, making the fluoride a better leaving group. nih.gov Tertiary amine-derived catalysts, such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), are commonly employed as base catalysts. nih.govnih.gov

More advanced catalytic systems have been reported to broaden the scope and efficiency of this transformation. For instance, a combination of a catalytic amount of 1-hydroxybenzotriazole (B26582) (HOBt) with silicon additives has been shown to be a broad-spectrum system for the amidation of sulfonyl fluorides, providing excellent yields even with sterically demanding substrates. chemrxiv.org Another effective system for promoting the conversion of sulfamoyl fluorides to sulfamides utilizes the Lewis acid Calcium bis(trifluoromethanesulfonyl)imide (Ca(NTf₂)₂) in conjunction with DABCO. nih.gov These catalytic methods enhance the reaction rates, often allowing the transformations to proceed smoothly at room temperature. nih.govchemrxiv.org

| Catalyst System | Nucleophile Type | Key Features | Reference |

|---|---|---|---|

| Tertiary Amines (e.g., DBU, TEA) | Amines, Aryl Silyl (B83357) Ethers | Common base catalysts for general SuFEx reactions. | nih.govnih.gov |

| 1-Hydroxybenzotriazole (HOBt) / Silicon Additives | Amines | Broad-spectrum, efficient for sterically hindered substrates. Provides excellent yields (87-99%). | chemrxiv.org |

| Ca(NTf₂)₂ / DABCO | Amines | Effective for converting sulfamoyl fluorides to sulfamides under a single set of conditions. | nih.gov |

Reactivity with Oxygen Nucleophiles for Sulfonate/Sulfamate Formation

In addition to amines, sulfonyl fluorides like this compound readily react with oxygen-centered nucleophiles to form sulfonate esters and related structures. The reaction with alcohols or phenols (or their silylated derivatives) is a cornerstone of SuFEx chemistry, enabling the creation of S(VI)-O linkages. nih.govnih.gov This transformation is particularly valuable for connecting molecular fragments through a stable diaryl sulfate (B86663) or alkyl/aryl sulfonate bridge. nih.gov

The reaction with aliphatic alcohols, which can be more challenging than with phenols, proceeds smoothly under accelerated SuFEx conditions. nih.gov Organocatalytic methods have been developed to promote these reactions under mild, amine-free conditions. For example, 4-methylpyridine (B42270) N-oxide, in the presence of molecular sieves, has been shown to effectively catalyze the sulfonylation of various alcohols at room temperature. researchgate.netorganic-chemistry.org This approach is particularly advantageous for base-sensitive substrates. researchgate.netorganic-chemistry.org The reactivity of sulfonyl fluorides also extends to the nucleophilic side chains of amino acids, readily forming stable adducts with tyrosine, serine, and threonine residues under physiological conditions. rsc.orgmdpi.com

Exploration of Reactions with Carbon and Other Heteroatom Nucleophiles

The scope of SuFEx chemistry extends beyond N- and O-nucleophiles to include reactions with carbon and other heteroatoms. A general method has been developed to couple aryl sulfonyl fluorides with a wide range of alkyl carbon pronucleophiles. rsc.org This reaction, which forms aryl alkyl sulfones, proceeds under mild, room-temperature conditions and is applicable to pronucleophiles such as esters, amides, heteroarenes, nitriles, and other sulfones. rsc.org

Reactions with sulfur nucleophiles have also been explored. researchgate.net For instance, sulfonyl fluorides react rapidly with the side chain of cysteine. rsc.org However, the resulting thiosulfonate ester adducts can be unstable. rsc.orgnih.gov The reactivity also includes other heteroatomic nucleophiles, such as the histidine side chain, demonstrating the broad utility of the sulfonyl fluoride warhead for engaging with diverse biological and chemical targets. mdpi.com

| Nucleophile Type | Example Nucleophile | Product | Reference |

|---|---|---|---|

| Nitrogen | Primary/Secondary Amines, Lysine, Histidine | Sulfonamide, Sulfamide | nih.govchemrxiv.orgmdpi.com |

| Oxygen | Alcohols, Phenols, Tyrosine, Serine | Sulfonate Ester, Sulfamate | nih.govrsc.orgorganic-chemistry.org |

| Carbon | Esters, Amides, Nitriles (as pronucleophiles) | Aryl Alkyl Sulfone | rsc.org |

| Sulfur | Thiols, Cysteine | Thiosulfonate Ester (may be unstable) | rsc.orgresearchgate.net |

Mechanistic Insights from Transition State Analysis

The reactivity of this compound is significantly influenced by the electronic properties of the pyridine (B92270) ring and the nature of the sulfonyl fluoride group. Transition state analysis, often supported by computational chemistry, provides a deeper understanding of the reaction mechanisms, including the role of catalysts and the energetic barriers of different reaction pathways.

Role of Catalysts and Additives in Reaction Activation

The activation of the relatively stable sulfonyl fluoride group is often a key step in its reactions. While this compound can react with strong nucleophiles directly, catalysts and additives are frequently employed to enhance reaction rates and yields, especially with less reactive partners.

Base catalysis is a common strategy for activating sulfonyl fluorides. nih.gov Organic bases such as 4-(dimethylamino)pyridine (DMAP) can reversibly add to the sulfur center, forming a more reactive sulfonylpyridinium intermediate. nih.gov This process lowers the activation energy for the subsequent nucleophilic attack. The general mechanism is hypothesized to involve the formation of an activated species where the base catalyst has added to the sulfur atom of the sulfonyl fluoride. nih.gov

Silicon additives, such as 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS), have been shown to be effective in conjunction with catalysts like 1-hydroxybenzotriazole (HOBt) for the amidation of sulfonyl fluorides. acs.org While the precise role of these silicon co-additives is not fully elucidated, it is proposed that they may act as fluoride scavengers, trapping the fluoride ion generated during the substitution and driving the reaction forward. acs.org

Lewis acids have also been explored for the activation of sulfonyl fluorides. For instance, calcium triflimide [Ca(NTf₂)₂] has been used as a Lewis acid to activate sulfonyl fluorides for reactions with amines. acs.org The Lewis acid is thought to coordinate to the sulfonyl fluoride, increasing the electrophilicity of the sulfur atom and making it more susceptible to nucleophilic attack.

The table below summarizes the types of catalysts and additives used in the activation of sulfonyl fluorides and their proposed roles.

| Catalyst/Additive Type | Example(s) | Proposed Role in Activation |

| Organic Bases | 4-(Dimethylamino)pyridine (DMAP) | Reversible addition to the sulfur center to form a more reactive intermediate. nih.gov |

| Nucleophilic Catalysts | 1-Hydroxybenzotriazole (HOBt) | Nucleophilic addition to the sulfonyl fluoride to form a highly activated intermediate. acs.org |

| Silicon Additives | 1,1,3,3-Tetramethyldisiloxane (TMDS) | Trapping of the fluoride byproduct to drive the reaction equilibrium forward. acs.org |

| Lewis Acids | Calcium triflimide [Ca(NTf₂)₂] | Coordination to the sulfonyl fluoride to increase the electrophilicity of the sulfur atom. acs.org |

Computational Elucidation of Reaction Pathways

Computational studies, particularly using Density Functional Theory (DFT), are invaluable for mapping the potential energy surfaces of reactions involving sulfonyl fluorides. These studies can elucidate the structures of transition states, intermediates, and products, as well as calculate the activation barriers for different reaction pathways.

For the reaction of sulfonyl fluorides with nucleophiles, computational analysis can help to distinguish between different possible mechanisms, such as a direct displacement (SN2-like) pathway or a stepwise addition-elimination pathway. The calculations can also shed light on the role of the pyridine ring in modulating the reactivity of the sulfonyl fluoride group. The nitrogen atom in the pyridine ring can influence the electron density at the sulfur center, affecting its electrophilicity.

While specific computational studies on the transition state analysis of this compound were not found, general principles from related aryl sulfonyl fluorides can be applied. For example, computational analysis of fluoride exchange reactions on sulfonyl fluorides has indicated a low energy barrier process, which has implications for applications such as ¹⁸F radiosynthesis. nih.gov

Orthogonal Reactivity and Functional Group Compatibility

A key feature of sulfonyl fluorides, including this compound, is their remarkable stability and orthogonal reactivity. nih.gov This means that the sulfonyl fluoride group is unreactive under a variety of reaction conditions, allowing for selective transformations of other functional groups within the same molecule without affecting the -SO₂F moiety.

The sulfonyl fluoride group is notably stable towards:

Reduction: Unlike sulfonyl chlorides, sulfonyl fluorides are resistant to reduction due to the strong S-F bond, which undergoes heterolytic cleavage.

Thermolysis: Sulfonyl fluorides exhibit high thermodynamic stability.

Aqueous conditions: They show considerable stability towards hydrolysis over a wide pH range. nih.gov

This stability allows for a high degree of functional group compatibility. For example, reactions such as Pd-catalyzed cross-coupling can be performed on other parts of a molecule containing a sulfonyl fluoride group without the -SO₂F group participating in the reaction. enamine.net This is particularly valuable in multi-step syntheses of complex molecules where protecting groups might otherwise be required.

The table below provides a summary of the compatibility of the sulfonyl fluoride group with various common reagents and reaction conditions, highlighting its orthogonal nature.

| Reagent/Reaction Condition | Compatibility with Sulfonyl Fluoride Group |

| Pd-catalyzed cross-coupling | High, the -SO₂F group is generally inert. enamine.net |

| Mild acidic/basic hydrolysis | High, stable in a wide pH range. nih.gov |

| Common reducing agents (e.g., H₂, NaBH₄) | High, resistant to reduction. |

| Grignard reagents | Moderate to low, can react with highly nucleophilic organometallics. |

| Strong nucleophiles (e.g., amines, thiols) | Reactive, especially with activation. nih.gov |

This orthogonal reactivity makes this compound a valuable building block in medicinal chemistry and chemical biology, where the sulfonyl fluoride can be introduced early in a synthetic sequence and then selectively reacted in a later step under specific conditions, a strategy often referred to as "click chemistry". nih.govrhhz.net

Applications of 4 Methylpyridine 2 Sulfonyl Fluoride in Advanced Research Contexts

As a Versatile Synthetic Building Block and Synthon in Organic Synthesis

In the field of organic synthesis, 4-Methylpyridine-2-sulfonyl fluoride (B91410) serves as a robust building block for the introduction of the 4-methylpyridine-2-sulfonyl moiety into a wide array of molecular structures. Its utility stems from the advantageous chemical properties of the sulfonyl fluoride group compared to the more traditional sulfonyl chlorides.

The primary role of 4-Methylpyridine-2-sulfonyl fluoride as a synthon is in the creation of molecules containing a sulfonyl group, such as sulfonamides and sulfonate esters. Heteroaromatic sulfonyl fluorides are notably more stable than their sulfonyl chloride counterparts, which are often prone to decomposition and sensitive to moisture. This enhanced stability allows for more reliable and high-yielding reactions under a broader range of conditions.

The reaction of this compound with primary or secondary amines, for instance, provides a direct route to the corresponding sulfonamides. Similarly, reaction with alcohols in the presence of a base yields sulfonate esters. The pyridine (B92270) ring itself can influence the reactivity of the sulfonyl group through its electron-withdrawing nature, while the methyl group can modify the compound's solubility and electronic properties. This modulated reactivity is crucial for achieving chemoselectivity in the synthesis of complex, polyfunctional molecules. The stability of the S-F bond prevents the common side reactions observed with sulfonyl chlorides, such as reduction of the sulfur(VI) center.

While specific examples detailing the use of this compound in multi-component or cascade reactions are not extensively documented, the inherent reactivity of the sulfonyl fluoride group makes it a prime candidate for such advanced synthetic strategies. Cascade reactions, which involve a series of intramolecular or intermolecular transformations in a single operation, rely on reagents that are stable under the initial conditions while possessing latent reactivity that can be triggered at the appropriate step.

For example, other activated sulfonyl fluorides like ethenesulfonyl fluoride (ESF) have been successfully employed in copper-catalyzed cascade reactions to construct highly functionalized pyrazolyl aliphatic sulfonyl fluorides. This demonstrates the capability of the sulfonyl fluoride moiety to participate in complex, bond-forming sequences. It is plausible that this compound could be integrated into similar reaction designs, where the sulfonyl fluoride acts as a key electrophile to trap a nucleophile generated in situ, leading to the rapid assembly of complex heterocyclic systems.

Role in Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry

The development of Sulfur(VI) Fluoride Exchange (SuFEx) by K. Barry Sharpless and coworkers has positioned sulfonyl fluorides at the forefront of click chemistry. SuFEx is a set of near-perfect, reliable reactions based on the exchange of a fluoride atom at a sulfur(VI) center. This compound is an exemplar of the heteroaromatic sulfonyl fluorides that are central to this chemistry.

SuFEx chemistry leverages the unique balance of the S(VI)-F bond: it is exceptionally stable in many chemical environments, including aqueous media, yet it reacts rapidly and selectively with specific nucleophiles like silyl (B83357) ethers and amines under the right catalytic conditions. acs.org This combination of stability and latent reactivity makes it an ideal "click" reaction. nih.gov

This compound serves as a "SuFExable" hub, enabling the connection of molecular modules with high efficiency and reliability. The reaction with a phenol (B47542) (often protected as a silyl ether) yields a stable sulfonate linkage, while reaction with an amine yields a sulfonamide. These linkages are found in many pharmaceuticals and materials. The heteroaromatic nature of the pyridine ring in this compound can be advantageous, potentially modulating the reactivity of the SuFEx hub and providing a site for further modification or interaction within a larger molecular construct. This allows for the development of novel strategies for linking fragments in drug discovery or creating new materials. rsc.org

Table 1: Reactivity of Sulfonyl Fluorides in SuFEx Click Chemistry

| Nucleophile | Product | Linkage Type | Typical Conditions |

| Phenol (as silyl ether) | Aryl Sulfonate | S-O | Base catalyst (e.g., DBU, BEMP) |

| Primary/Secondary Amine | Sulfonamide | S-N | Base catalyst or on-water |

| Aliphatic Alcohol | Alkyl Sulfonate | S-O | Base catalyst |

A significant application of SuFEx chemistry is in polymer science. The high efficiency and fidelity of the SuFEx reaction allow for the synthesis of polymers with precisely defined structures and high molecular weights through step-growth polymerization. rsc.org This is typically achieved by reacting a monomer containing two sulfonyl fluoride groups (an A-A monomer) with a monomer containing two nucleophilic groups, such as a bisphenol (a B-B monomer).

Bifunctional derivatives related to this compound could be designed to act as monomers in SuFEx polymerizations. The incorporation of the pyridine moiety into the polymer backbone would be expected to impart specific properties to the resulting material, such as altered thermal stability, solubility, or the ability to coordinate with metals. This opens avenues for creating novel functional polymers, such as polysulfonates and polysulfonamides, with tailored characteristics for advanced applications.

Functionalization Strategies for Complex Molecular Architectures

The robust nature of the sulfonyl fluoride group makes it particularly suitable for the late-stage functionalization of complex molecules, a strategy of great importance in medicinal chemistry and chemical biology. Late-stage functionalization involves modifying a complex, often biologically active, molecule in the final steps of its synthesis to create analogues for structure-activity relationship (SAR) studies.

Heteroaromatic sulfonyl fluorides like this compound are markedly more stable than their chloride counterparts, which often cannot survive the multi-step synthetic routes required to build complex molecular architectures. rsc.org This stability allows the this compound moiety to be carried through a synthesis or to be introduced at a late stage without being degraded.

Furthermore, the sulfonyl fluoride group itself can act as a reactive handle for covalently modifying biological macromolecules. It is known to react with the nucleophilic side chains of several amino acid residues, including serine, threonine, tyrosine, and lysine (B10760008). This reactivity has led to the development of sulfonyl fluoride-containing chemical probes and covalent inhibitors for studying protein function and for drug discovery. Attaching the this compound group to a known drug molecule or bioactive compound can transform it into a powerful probe for identifying its biological targets or a potent covalent inhibitor with enhanced efficacy.

Table 2: Amino Acid Residues Targeted by Sulfonyl Fluoride Probes

| Amino Acid | Nucleophilic Side Chain |

| Serine | Hydroxyl (-OH) |

| Threonine | Hydroxyl (-OH) |

| Tyrosine | Phenolic Hydroxyl (-OH) |

| Lysine | Amine (-NH2) |

| Histidine | Imidazole (B134444) Ring |

| Cysteine | Thiol (-SH) |

Probing Biomolecular Interactions in Chemical Biology Research

This compound belongs to the sulfonyl fluoride class of compounds, which are valuable as reactive probes in the fields of chemical biology and molecular pharmacology. rsc.org These compounds exhibit a favorable balance of stability in aqueous environments and reactivity towards proteins. rsc.org This characteristic makes them effective tools for investigating the intricate interactions between molecules within biological systems.

Covalent Modification of Amino Acid Residues (e.g., Cysteine, Tyrosine, Lysine)

The sulfonyl fluoride group is an electrophile that can form stable, covalent bonds with nucleophilic side chains of amino acids in proteins. rsc.orgresearchgate.net This covalent modification is a key feature of their utility as chemical probes. While initially recognized for their reaction with serine in proteases, the reactivity of sulfonyl fluorides extends to a broader range of amino acid residues depending on the specific protein environment. rsc.orgnih.gov

Key amino acid targets for sulfonyl fluoride derivatives include:

Cysteine: The thiol group of cysteine can react with sulfonyl fluorides, but the resulting thiosulfonate ester adduct is often unstable. researchgate.netnih.gov

Tyrosine: The hydroxyl group on tyrosine is a common target for covalent modification by sulfonyl fluorides, forming a stable sulfonate ester. rsc.orgresearchgate.netnih.gov

Lysine: The primary amine of a lysine side chain can react to form a stable sulfonamide bond. rsc.orgresearchgate.netnih.gov

Other Residues: Depending on the specific context of the protein's binding site, other residues like histidine and threonine can also be modified. rsc.orgrsc.org

The reactivity and specificity of the interaction can be fine-tuned by altering the structure of the pyridine-based scaffold, allowing for the rational design of probes for specific biological investigations. researchgate.net

| Target Amino Acid | Nucleophilic Group | Resulting Covalent Bond | Stability |

| Lysine | ε-amino group | Sulfonamide | Stable researchgate.netucsf.edu |

| Tyrosine | Phenolic hydroxyl group | Sulfonate ester | Stable researchgate.netucsf.edu |

| Cysteine | Thiol group | Thiosulfonate ester | Unstable researchgate.netnih.gov |

| Serine/Threonine | Hydroxyl group | Sulfonate ester | Stable ucsf.edu |

| Histidine | Imidazole group | Sulfonyl-imidazole | Potentially labile ucsf.edu |

Development of Activity-Based Probes for Target Identification and Validation

The principles of covalent modification by sulfonyl fluorides are applied in the development of activity-based probes (ABPs). These chemical tools are instrumental for target identification and validation in complex biological mixtures like cell lysates. rsc.orgnih.govnih.govrsc.orgresearchgate.net ABPs are designed to covalently label the active site of a specific enzyme or a class of enzymes. nih.gov

A typical activity-based probe consists of three essential components:

Reactive Group: Often called the "warhead," this is the part of the probe that forms the covalent bond with the target protein. Sulfonyl fluorides, including this compound, serve as effective warheads. rsc.org

Linker: A chemical chain that connects the reactive group to a reporter tag.

Reporter Tag: This tag, which can be a fluorescent molecule (fluorophore) or an affinity handle like biotin, enables the detection and subsequent isolation of the protein-probe adduct. nih.gov

This methodology allows researchers to profile the activity of enzymes, identify new targets for potential drugs, and validate the engagement of a small molecule with its intended target in a cellular context. nih.govresearchgate.net

Design of Covalent Inhibitors for Enzyme Research

The ability of the sulfonyl fluoride moiety to form durable covalent bonds makes it a valuable component in the design of covalent enzyme inhibitors. rsc.orgnih.gov Covalent inhibitors can offer distinct advantages over non-covalent inhibitors, such as increased potency and a longer duration of action. rsc.org

The design of a covalent inhibitor using a pyridine-sulfonyl fluoride scaffold involves two key elements:

Recognition Moiety: This part of the molecule is designed to bind non-covalently to the target enzyme's active site with high affinity and selectivity.

Reactive Warhead: The sulfonyl fluoride group is positioned to react with a nearby nucleophilic amino acid residue within the binding site, leading to the irreversible inactivation of the enzyme. researchgate.net

This strategy has been successfully used to develop selective inhibitors for various enzymes, including kinases and proteases. nih.govresearchgate.net By creating a permanent bond, these inhibitors are powerful tools for studying enzyme function and for validating enzymes as therapeutic targets. rsc.orgnih.gov

Advanced Characterization and Spectroscopic Methodologies Applied to 4 Methylpyridine 2 Sulfonyl Fluoride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 4-Methylpyridine-2-sulfonyl fluoride (B91410) in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and multidimensional experiments allows for unambiguous assignment of all atoms and provides insights into the molecule's structure and dynamics.

Fluorine-19 (¹⁹F) NMR is exceptionally informative for analyzing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, resulting in high sensitivity. alfa-chemistry.com The chemical shift of the fluorine atom is highly sensitive to its local electronic environment, making it a precise probe for the integrity and properties of the sulfur-fluorine bond. nih.gov

For aromatic sulfonyl fluorides (Ar-SO₂F), the ¹⁹F chemical shift typically appears in a characteristic downfield region. Based on data for analogous compounds, such as benzenesulfonyl fluoride (~+65.5 ppm) and other substituted arylsulfonyl fluorides (+66 to +68 ppm), the ¹⁹F resonance for 4-Methylpyridine-2-sulfonyl fluoride is expected in a similar range, referenced to CFCl₃. mdpi.comucsb.edu This single, sharp resonance confirms the presence of the S-F bond and can be used to monitor reactions involving this group.

Table 1: Expected ¹⁹F NMR Chemical Shift for this compound

| Functional Group | Expected Chemical Shift (δ) vs. CFCl₃ | Multiplicity |

| Ar-SO₂F | +65 to +69 ppm | Singlet |

While ¹H and ¹³C NMR provide initial data, multidimensional techniques are essential for the complete and unambiguous assignment of the pyridine (B92270) ring and methyl group signals. sdsu.edu

Correlation Spectroscopy (COSY): This ¹H-¹H experiment reveals scalar coupling between adjacent protons. For this compound, COSY would show correlations between H3-H4 (if coupling exists), H5-H6, and potentially a weak four-bond coupling between the methyl protons (H7) and H3, confirming their positions on the pyridine ring. youtube.com

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons directly to the carbons they are attached to (¹J-coupling). It would be used to definitively link the signals of H3, H5, H6, and the methyl protons to their respective carbons (C3, C5, C6, and C7). sdsu.edu

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings (typically ²J and ³J), which is crucial for piecing together the molecular framework. youtube.com Key expected correlations would include:

The methyl protons (H7) to carbons C3, C4, and C5.

Proton H3 to carbons C2, C4, and C5.

Proton H6 to carbon C2. This pattern of connectivity confirms the substitution pattern on the pyridine ring and the position of the sulfonyl fluoride group.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations

| Position | Atom | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations (from ¹H to ¹³C) |

| 2 | C | - | ~155 | - |

| 3 | CH | ~7.8-8.0 | ~125 | C2, C4, C5 |

| 4 | C | - | ~150 | - |

| 5 | CH | ~7.4-7.6 | ~122 | C3, C4, C6 |

| 6 | CH | ~8.6-8.8 | ~149 | C2, C4, C5 |

| 7 (Methyl) | CH₃ | ~2.4-2.6 | ~21 | C3, C4, C5 |

Dynamic NMR (DNMR) involves acquiring spectra at various temperatures to study dynamic processes such as conformational changes or chemical exchange. For this compound, DNMR could be employed to investigate the rotational barrier around the C2-S bond. At low temperatures, rotation might be slow enough to potentially resolve distinct signals for the two sulfonyl oxygens or for protons on either side of the ring if a preferred conformation exists. As the temperature is raised, coalescence of these signals would allow for the calculation of the energy barrier to rotation. This technique is also invaluable for real-time monitoring of reactions at the sulfonyl fluoride group, observing the disappearance of the reactant's ¹⁹F signal and the appearance of new fluorine-containing species.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bond Analysis

Vibrational spectroscopy provides direct information about the functional groups present in a molecule by probing the vibrational energies of its bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by strong absorptions from the sulfonyl (SO₂) group. masterorganicchemistry.com Two distinct, intense bands are characteristic of this group: one for asymmetric stretching (νₐₛ) and one for symmetric stretching (νₛ). The S-F bond stretch also gives rise to a strong, characteristic absorption. libretexts.org

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to symmetric vibrations and less polar bonds, provides complementary information. scilit.com The symmetric SO₂ stretch and vibrations of the aromatic ring are typically strong in the Raman spectrum.

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group/Bond | Vibration Type | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) |

| Pyridine C-H | Stretching | 3100 - 3000 | Medium |

| Methyl C-H | Stretching | 3000 - 2850 | Medium |

| Pyridine C=C, C=N | Ring Stretching | 1600 - 1450 | Medium-Strong |

| SO₂ | Asymmetric Stretch | 1420 - 1380 | Strong |

| SO₂ | Symmetric Stretch | 1210 - 1180 | Strong |

| S-F | Stretching | 850 - 750 | Strong |

X-ray Crystallography for Solid-State Structural Elucidation and Bond Metrics

Single-crystal X-ray crystallography offers the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique would provide accurate measurements of all bond lengths, bond angles, and dihedral angles within this compound.

Key structural parameters that would be determined include:

The C-S, S=O, and S-F bond lengths, confirming the geometry around the sulfur atom.

The O-S-O bond angle, which is characteristic of the sulfonyl group.

The dihedral angle between the plane of the pyridine ring and the F-S-C2 plane, which defines the conformational preference of the sulfonyl fluoride group relative to the ring.

Intermolecular interactions in the crystal lattice, such as π-π stacking of the pyridine rings or weak hydrogen bonds, which govern the solid-state packing.

Table 4: Typical Bond Lengths and Angles Expected from X-ray Crystallography

| Parameter | Bond/Angle | Expected Value |

| Bond Length | S=O | ~1.42 Å |

| Bond Length | S-F | ~1.55 Å |

| Bond Length | C(ring)-S | ~1.76 Å |

| Bond Angle | O-S-O | ~120° |

| Bond Angle | F-S-C | ~105° |

| Bond Angle | O-S-F | ~108° |

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of a compound with high precision, which allows for the unambiguous determination of its elemental formula. For this compound (C₆H₆FNO₂S), the calculated monoisotopic mass is 175.0103 Da. uni.lu

Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is fragmented, provide valuable structural information. The fragmentation pattern is a molecular fingerprint that helps confirm the structure. A plausible fragmentation pathway for this compound would involve initial cleavages at the sulfonyl group. nih.gov

Table 5: Predicted High-Resolution Mass Spectrometry Data

| Ion | Formula | Predicted m/z | Plausible Origin |

| [M+H]⁺ | [C₆H₇FNO₂S]⁺ | 176.0176 | Protonated Molecular Ion |

| [M]⁺• | [C₆H₆FNO₂S]⁺• | 175.0103 | Molecular Ion |

| [M-SO₂]⁺• | [C₆H₆FN]⁺• | 111.0484 | Loss of sulfur dioxide |

| [M-SO₂F]⁺ | [C₆H₆N]⁺ | 92.0495 | Loss of sulfonyl fluoride radical |

| [C₅H₄N]⁺ | [C₅H₄N]⁺ | 78.0338 | Pyridyl cation from further fragmentation |

Advanced Spectroscopic Probes for Electronic Structure Investigation

The electronic structure of a molecule, defined by the arrangement and energy of its electrons, is fundamental to its chemical reactivity and physical properties. For this compound, advanced spectroscopic and computational methods are indispensable for elucidating the nature of its frontier molecular orbitals and the electronic transitions between them. Techniques such as Ultraviolet-Visible (UV-Vis) absorption spectroscopy, fluorescence spectroscopy, and particularly computational chemistry, provide a detailed picture of the molecule's electronic landscape.

UV-Visible Absorption Spectroscopy

UV-Visible spectroscopy is a primary experimental technique used to probe the electronic transitions within a molecule. When a molecule absorbs light in the UV or visible range, an electron is promoted from a lower-energy occupied molecular orbital to a higher-energy unoccupied molecular orbital. The specific wavelengths of light absorbed correspond to the energy differences between these orbitals. For aromatic and heterocyclic compounds like this compound, the most common transitions are π → π, involving the promotion of an electron from a π bonding orbital to a π antibonding orbital.

The absorption spectrum, a plot of absorbance versus wavelength, reveals characteristic absorption maxima (λmax). The position and intensity of these maxima are sensitive to the molecular structure, including the nature of substituents and the solvent environment. For instance, the methyl group (-CH3) and the sulfonyl fluoride group (-SO2F) on the pyridine ring influence the energy levels of the π system, thereby affecting the absorption wavelengths.

Computational Investigations: Time-Dependent Density Functional Theory (TD-DFT)

Due to the limited availability of direct experimental spectra for this compound, computational methods, especially Time-Dependent Density Functional Theory (TD-DFT), have become a powerful tool for predicting and interpreting its electronic properties. mdpi.com TD-DFT calculations can accurately predict the UV-Vis absorption spectra of organic molecules by calculating the vertical excitation energies from the ground state to various excited states. mdpi.commdpi.com

These calculations provide several key pieces of information:

Excitation Wavelength (λmax): The predicted wavelength at which maximum absorption occurs for a specific electronic transition.

Oscillator Strength (f): A dimensionless quantity that represents the theoretical intensity of an electronic transition. Transitions with high oscillator strengths are "allowed" and correspond to strong absorption bands, while those with values near zero are "forbidden".

Molecular Orbital Contributions: TD-DFT analysis identifies which molecular orbitals are involved in a given transition. For molecules like this compound, the lowest energy transitions typically involve the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Frontier Molecular Orbitals (HOMO & LUMO)

The HOMO and LUMO are the key orbitals involved in chemical reactivity and electronic transitions. semanticscholar.org The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that corresponds to the energy of the lowest-energy electronic transition. nih.gov In the context of this compound, the HOMO is expected to be distributed primarily over the π-system of the 4-methylpyridine (B42270) ring, while the LUMO may also be localized on the ring but significantly influenced by the electron-withdrawing sulfonyl fluoride group. This intramolecular charge transfer (ICT) character is a common feature in such substituted aromatic systems. researchgate.net

The table below presents hypothetical TD-DFT calculation results for a pyridine sulfonyl derivative, illustrating the type of data obtained from such computational studies. These values are representative and serve to demonstrate the insights gained from theoretical analysis.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Character |

| S0 → S1 | 275 | 0.158 | HOMO → LUMO (95%) | π → π |

| S0 → S2 | 240 | 0.092 | HOMO-1 → LUMO (88%) | π → π |

| S0 → S3 | 218 | 0.011 | HOMO → LUMO+1 (92%) | π → π* |

This is an interactive data table based on representative theoretical data for a related pyridine sulfonyl compound.

Fluorescence Spectroscopy

Fluorescence spectroscopy provides further insight into the electronic structure by probing the emission of light from the first excited singlet state (S1) as it returns to the ground state (S0). The emission spectrum is typically mirror-imaged to the lowest energy absorption band. The difference in wavelength between the absorption maximum and the emission maximum is known as the Stokes shift. The magnitude of the Stokes shift and the fluorescence quantum yield (the efficiency of the emission process) are sensitive to the geometry and electronic structure of the excited state. For pyridine derivatives, fluorescence properties can be significantly affected by solvent polarity and the nature of substituents on the ring. researchgate.net

By combining these advanced spectroscopic and computational methods, a comprehensive understanding of the electronic structure of this compound can be achieved, providing crucial information about its photophysical properties and potential applications.

Computational and Theoretical Investigations of 4 Methylpyridine 2 Sulfonyl Fluoride

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. By approximating the many-body electronic wavefunction, DFT provides a feasible approach to determine molecular properties, predict reactivity, and interpret spectroscopic data. For 4-Methylpyridine-2-sulfonyl fluoride (B91410), DFT calculations are instrumental in elucidating its fundamental chemical nature. Ground state geometry optimization is typically performed using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to locate the minimum energy structure. irjweb.comnih.gov These optimized geometries serve as the foundation for all subsequent property calculations, including frontier molecular orbitals, reactivity descriptors, and spectroscopic parameters. nih.gov

The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. irjweb.comirjweb.com A small HOMO-LUMO gap suggests high chemical reactivity, greater polarizability, and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.comnih.gov

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:

Ionization Potential (IP) ≈ -EHOMO

Electron Affinity (EA) ≈ -ELUMO

Chemical Hardness (η) = (IP - EA) / 2

Chemical Potential (μ) = -(IP + EA) / 2

Electrophilicity Index (ω) = μ² / (2η)

A high electrophilicity index indicates a good electrophile, signifying the molecule's capacity to accept electrons. nih.govmalayajournal.org For 4-Methylpyridine-2-sulfonyl fluoride, the strong electron-withdrawing nature of the sulfonyl fluoride group is expected to result in a relatively low-lying LUMO, making the sulfur atom a potent electrophilic center, which is characteristic of its utility in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. nih.govnih.gov

Table 1: Representative Calculated Electronic Properties and Reactivity Descriptors This table presents theoretical values for a representative pyridyl sulfonyl fluoride derivative, calculated using DFT. The values illustrate the typical electronic profile of such compounds.

| Parameter | Value | Description |

| EHOMO | -6.3 eV | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.8 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 4.5 eV | Indicates chemical reactivity and stability |

| Chemical Hardness (η) | 2.25 eV | Measures resistance to change in electron distribution |

| Chemical Potential (μ) | -4.05 eV | Represents the escaping tendency of electrons |

| Electrophilicity Index (ω) | 3.65 eV | Quantifies the energy lowering upon maximal electron flow |

DFT calculations are also a reliable method for predicting various spectroscopic parameters, which can aid in the characterization of the molecule and the interpretation of experimental data. Vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed from the second derivatives of the energy with respect to atomic displacements. nih.govmalayajournal.org These theoretical spectra can help in assigning the vibrational modes of the molecule. For this compound, characteristic stretching frequencies for the S=O bonds (symmetric and asymmetric), the S-F bond, and the pyridine (B92270) ring modes would be of particular interest.

Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can be predicted with high accuracy. researchgate.net Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, allow for the calculation of shielding tensors, which are then converted to chemical shifts relative to a standard (e.g., TMS). researchgate.net Predicted ¹⁹F NMR shifts are especially valuable for confirming the integrity of the sulfonyl fluoride group.

Table 2: Representative Predicted Spectroscopic Data This table shows examples of how spectroscopic data can be predicted computationally. The values are illustrative for the this compound structure.

| Spectrum | Parameter | Predicted Value | Key Structural Feature |

| IR | ν(S=O) asymmetric | 1420 cm⁻¹ | Sulfonyl group stretch |

| IR | ν(S=O) symmetric | 1215 cm⁻¹ | Sulfonyl group stretch |

| IR | ν(S-F) | 830 cm⁻¹ | Sulfonyl fluoride stretch |

| ¹³C NMR | δ(C2-pyridine) | 155 ppm | Carbon attached to SO₂F |

| ¹⁹F NMR | δ(S-F) | +45 ppm | Sulfonyl fluoride group |

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While DFT calculations are excellent for understanding static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. rsc.org MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the conformational landscape and the influence of the surrounding environment, such as a solvent. rsc.org

For this compound, MD simulations can reveal the preferred rotational conformations (torsional angles) around the C-S bond. By running simulations in different explicit solvents (e.g., water, methanol, chloroform), it is possible to map how the conformational preferences change with solvent polarity and hydrogen-bonding capability. rsc.org Polar solvents may stabilize more polar conformers of the molecule, while nonpolar solvents may favor more compact or less polar arrangements. nih.gov This analysis is crucial for understanding the molecule's behavior in different reaction media or biological environments. The results from MD simulations can be visualized through trajectory analysis and summarized in Ramachandran-like plots for key dihedral angles.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), can also be combined with DFT calculations to provide a computationally less expensive, albeit less detailed, assessment of solvent effects on conformational energies and equilibria. nih.gov

Reaction Pathway Modeling and Transition State Characterization

A significant application of computational chemistry is the elucidation of reaction mechanisms. For this compound, a key reaction is the Sulfur(VI) Fluoride Exchange (SuFEx), where a nucleophile displaces the fluoride ion. nih.govnih.gov DFT calculations can be used to model the entire reaction pathway for such a process.

By mapping the potential energy surface, stationary points—including reactants, products, intermediates, and transition states—can be located. nih.gov For the SuFEx reaction of this compound with a nucleophile (e.g., an amine), the mechanism is expected to be an Sₙ2-type reaction at the sulfur center. nih.gov Computational modeling can:

Locate the Transition State (TS): The TS is a first-order saddle point on the potential energy surface. Its geometry reveals the arrangement of atoms at the peak of the energy barrier.

Calculate the Activation Energy (Eₐ): The energy difference between the transition state and the reactants determines the reaction rate. A lower activation energy implies a faster reaction.

Analyze the Influence of Catalysts and Solvents: The calculations can be repeated in the presence of a base (which acts as a catalyst by increasing the amine's nucleophilicity) or with a solvation model to understand how these factors lower the activation barrier and facilitate the reaction. nih.gov

These theoretical investigations provide a detailed, atomistic understanding of the reaction mechanism that can be difficult to obtain through experimental means alone.

Table 3: Representative DFT-Calculated Activation Energies for a Model SuFEx Reaction This table illustrates how DFT can be used to predict the effect of different conditions on the energy barrier of a prototypical SuFEx reaction (e.g., R-SO₂F + R'-NH₂).

| Reaction Condition | Calculated Activation Energy (Eₐ) | Implication |

| In Vacuo (gas phase) | High | The uncatalyzed reaction is slow. |

| With Implicit Solvent (e.g., water) | Moderately High | Solvent stabilization has a small effect. |

| With Explicit Base Catalyst | Low | The base significantly lowers the barrier, accelerating the reaction. |

Quantitative Structure-Activity Relationship (QSAR) Studies for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used in medicinal chemistry and materials science to correlate the structural or physicochemical properties of a set of compounds with their biological activity or a specific property. nih.govmdpi.com If this compound is identified as a bioactive scaffold, QSAR can be a powerful tool for designing new derivatives with improved potency.

A typical QSAR study involves the following steps:

Data Set Collection: A series of derivatives of this compound with experimentally measured biological activities (e.g., IC₅₀ values) is assembled.

Descriptor Calculation: For each molecule in the series, a large number of molecular descriptors are calculated. These can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), or topological.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical model that relates a subset of the descriptors to the observed activity. physchemres.org

Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation (using a test set of compounds not included in model training). physchemres.org

Once a statistically robust and predictive QSAR model is developed, it can be used to predict the activity of virtual, yet-to-be-synthesized derivatives. nih.gov This allows chemists to prioritize the synthesis of candidates that are predicted to be most active, thereby saving time and resources in the design of new bioactive compounds. For derivatives of this compound, a QSAR model might reveal, for instance, that increasing lipophilicity at the 4-position while maintaining the electrophilicity of the sulfonyl fluoride group is key to enhancing biological activity. researchgate.net

Exploration of Derivatives, Analogs, and Structure Reactivity Relationships

Synthesis of Substituted Pyridyl Sulfonyl Fluoride (B91410) Analogs

The synthesis of analogs of 4-methylpyridine-2-sulfonyl fluoride allows for a comprehensive investigation into how structural modifications influence the compound's properties. These synthetic efforts are primarily focused on two areas: alterations to the pyridine (B92270) ring itself and the bioisosteric replacement of the sulfonyl fluoride moiety.

The functionalization of the pyridine core is a key strategy for creating a library of sulfonyl fluoride analogs. Various synthetic methods allow for the introduction of a wide array of substituents at different positions on the ring. The synthesis of heteroaromatic sulfonyl fluorides can be achieved from corresponding heteroaromatic thiols, which are oxidized with aqueous sodium hypochlorite (B82951) to form sulfonyl chloride intermediates, followed by a halogen exchange with a fluoride source like potassium bifluoride. mdpi.com This method is tolerant of various heteroaromatic systems, including pyridines, pyrimidines, and pyridazines. mdpi.com

Another powerful strategy involves the use of pre-functionalized pyridine rings. For instance, the stepwise, chemoselective installation of substituents onto a pyridine core can be accomplished through sequential Suzuki cross-coupling reactions. nih.gov This approach exploits the differential reactivity of various leaving groups, such as bromide and fluorosulfate, allowing for controlled and modular synthesis of polysubstituted pyridines. nih.gov The conversion of pyridones to pyridin-2-yl fluorosulfates, which can then undergo further reactions, has also been demonstrated using sulfuryl fluoride (SO₂F₂) with a suitable base like N,N-diisopropylethylamine (DIPEA). nih.govresearchgate.net

The electronic nature of substituents on the pyridine ring can influence the feasibility and outcome of synthetic reactions. For example, pyridines containing multiple electron-withdrawing groups may undergo fluorination reactions in lower yields compared to those with electron-neutral or electron-donating groups. acs.org

Table 1: Selected Synthetic Routes for Substituted Pyridyl Sulfonyl Fluorides and Related Compounds

| Starting Material | Key Reagents | Product Type | Reference |

|---|---|---|---|

| Heteroaromatic Thiols | 1. aq. NaOCl 2. KHF₂ | Heteroaromatic Sulfonyl Fluorides | mdpi.com |

| Polysubstituted Pyridines (e.g., with -Br, -OSO₂F) | Pd-catalysts, Boronic acids | Polysubstituted Pyridines | nih.gov |

| 2-Pyridones | SO₂F₂, DIPEA | Pyridin-2-yl Fluorosulfates | nih.govresearchgate.net |

| Primary Sulfonamides | Pyrylium (B1242799) salt (Pyry-BF₄), MgCl₂, KF | Aryl/Alkyl Sulfonyl Fluorides | mdpi.comrhhz.netresearchgate.net |

| Grignard Reagents | SO₂F₂ | Aryl/Alkyl Sulfonyl Fluorides | mdpi.comrhhz.net |

Bioisosteric replacement is a fundamental strategy in medicinal chemistry and materials science to modify molecular properties while retaining or enhancing function. In the context of sulfonyl fluorides, sulfonimidoyl fluorides (R-S(O)(NR')-F) have emerged as important aza-analogs. chinesechemsoc.org These compounds replace one of the oxygen atoms of the sulfonyl group with a nitrogen atom, introducing a chiral center at the sulfur atom and providing new structural and electronic features. chinesechemsoc.orgthieme.de

Sulfonimidoyl fluorides are noted for their increased hydrolytic stability relative to sulfonyl fluorides, making them promising for various applications. nih.gov Their synthesis has been approached through several innovative methods. An electrochemistry-enabled oxidative nucleophilic fluorination of readily available sulfinamides offers a practical route, using triethylamine (B128534) trihydrofluoride as the fluorine source. chinesechemsoc.org Mechanochemical methods have also been developed, where sulfonimidoyl imidazoles are converted to their corresponding fluorides using potassium bifluoride (KHF₂) under solvent-free milling conditions. acs.org These aza-S(VI) derivatives can serve as pharmacological modulators and have been employed as bioisosteres for functional groups like carboxylic acids and alcohols. nih.gov

Impact of Structural Variations on Sulfonyl Fluoride Reactivity

The reactivity of the sulfonyl fluoride group, particularly its susceptibility to nucleophilic attack in SuFEx reactions, is highly dependent on the electronic and steric environment of the pyridine ring. Structural modifications provide a direct means to tune this reactivity.

Electron-withdrawing substituents on the aromatic ring generally increase the electrophilicity of the sulfur atom, making the sulfonyl fluoride more reactive. Conversely, electron-donating groups tend to decrease reactivity. nih.gov A systematic study profiling the hydrolytic stability of various sulfur(VI) fluorides demonstrated this trend clearly. For example, para-substituted amide and sulfonamide S(VI)-F electrophiles were found to hydrolyze faster than their meta-isomers, highlighting the influence of substituent position. nih.gov Furthermore, substituents that increased the electron density on the phenyl ring, such as a para-methoxy group, imparted significant stabilization. nih.gov This relationship between electronic structure and reactivity can be quantified, for instance, by correlating calculated Lowest Unoccupied Molecular Orbital (LUMO) energies with experimentally measured aqueous half-lives. nih.gov

Table 2: Impact of Substituents on the Hydrolytic Stability of Aryl S(VI)-F Electrophiles

| Substituent Type/Position | Effect on Electron Density | Impact on S(VI)-F Electrophilicity | Observed Hydrolytic Stability | Reference |

|---|---|---|---|---|

| Electron-withdrawing (e.g., p-sulfonamide) | Decrease | Increase | Lower | nih.gov |

| Electron-donating (e.g., p-methoxy) | Increase | Decrease | Higher | nih.gov |

| Positional Isomer (meta vs. para) | Varies | Varies | Meta generally more stable than para | nih.gov |

| Methylene Spacer (insulating group) | Increase (relative to direct attachment) | Decrease | Higher | nih.gov |

From a chemical biology perspective, sulfonyl fluorides are generally more reactive than the related fluorosulfonates. nih.gov This intrinsic reactivity directly impacts the kinetics of proximity-enabled SuFEx reactions in biological systems. nih.gov

Design Principles for Modulating Reactivity and Selectivity in SuFEx Reactions

The insights gained from studying structure-reactivity relationships form the basis for a set of design principles aimed at modulating the reactivity and selectivity of sulfonyl fluorides in SuFEx chemistry. The unique character of the S(VI)-F bond—being exceptionally stable under many conditions yet highly reactive toward nucleophiles under specific activation—is central to its "click chemistry" designation. nih.govsigmaaldrich.com

Key principles for modulating this reactivity include:

Electronic Tuning: The primary method for controlling reactivity is through the electronic nature of substituents on the pyridine ring. Electron-withdrawing groups are incorporated to enhance reactivity for applications requiring rapid bond formation, while electron-donating groups are used to increase stability and reduce off-target reactions. nih.gov

Positional Isomerism: The position of the sulfonyl fluoride group and other substituents on the ring can significantly affect reactivity. As seen with meta- versus para-substituted analogs, strategic placement of functional groups can fine-tune the electronic influence on the S-F bond. nih.govnih.gov

Catalyst Selection: SuFEx reactions can be facilitated by a range of catalysts, including nitrogenous Lewis bases (e.g., tertiary amines, guanidines) and bifluoride salts. nih.gov The choice of catalyst can dramatically accelerate reaction rates and enable reactions under milder conditions. nih.govresearchgate.net For instance, the use of hindered guanidine (B92328) bases in synergy with silicon additives has been shown to yield stable S-O linkages in minutes, even at low catalyst loadings. nih.gov

Steric Hindrance: Introducing bulky substituents near the sulfonyl fluoride group can sterically hinder the approach of nucleophiles, thereby reducing reactivity. This can be a useful tool for enhancing selectivity toward specific, less hindered reaction partners.

By applying these principles, chemists can design bespoke pyridyl sulfonyl fluoride reagents with reactivity profiles tailored for specific synthetic, materials, or biological applications.

Stereochemical Aspects in Derivative Synthesis

Introducing stereochemistry into sulfonyl fluoride derivatives, particularly at the sulfur center, opens up possibilities for creating three-dimensional structures with unique properties. While sulfonyl fluorides themselves are achiral at the sulfur atom, their aza-analogs, such as sulfonimidoyl fluorides, possess a stereogenic S(VI) center. thieme.de The manipulation of this center with stereochemical control has been a significant synthetic challenge. nih.govresearchgate.net

Recent advances have enabled the asymmetric synthesis of these chiral S(VI) compounds. A key development is the creation of enantiopure, bench-stable bifunctional S(VI) transfer reagents, such as t-BuSF. nih.govnih.gov This reagent platform serves as a chiral template for the rapid asymmetric synthesis of a wide range of sulfoximines and sulfonimidoyl fluorides with excellent enantiomeric excess. nih.govnih.govresearchgate.netresearchgate.net The methodology relies on the stereospecific reaction of these chiral electrophiles with nucleophiles. nih.gov

Furthermore, stereoselective methods for introducing fluorinated sulfonyl-containing groups into other molecules have been developed. For example, a chiral (R)-2-pyridyl difluoromethyl sulfoximine (B86345) reagent has been used for the stereoselective introduction of the difluoro(aminosulfonyl)methyl group into carbonyls and imines, creating chiral α,α-difluorinated sulfonamides with a quaternary stereocenter. chinesechemsoc.orgchinesechemsoc.org These methods are crucial for expanding the chemical space of sulfonyl fluoride derivatives and are particularly relevant for the synthesis of enantiopure pharmaceutical intermediates and analogs. nih.govresearchgate.net

Emerging Research Directions and Future Outlook for 4 Methylpyridine 2 Sulfonyl Fluoride

Development of Novel Catalytic Systems for Synthesis and Transformations

The synthesis of aryl sulfonyl fluorides, including 4-Methylpyridine-2-sulfonyl fluoride (B91410), has traditionally relied on multi-step processes. However, modern research is focused on developing more efficient, direct, and versatile catalytic methods. These advancements promise to streamline the production of 4-Methylpyridine-2-sulfonyl fluoride and enable its novel transformations.

Recent progress has established several catalytic pathways applicable to the synthesis of the broader class of aryl sulfonyl fluorides. Organophotocatalysis, for instance, has been used for the fluorosulfonylation of diaryliodonium salts, which serve as aryl radical precursors. researchgate.netrsc.org Other methods have focused on the conversion of more stable and readily available starting materials. For example, direct methods for synthesizing sulfonyl fluorides from sulfonamides have been developed using a pyrylium (B1242799) tetrafluoroborate (B81430) (Pyry-BF₄) and magnesium chloride system, followed by an in-situ conversion with potassium fluoride (KF). researchgate.net

Beyond synthesis, catalytic systems are being developed for the transformations of sulfonyl fluorides. A notable example is the broad-spectrum, catalytic amidation of sulfonyl fluorides to form sulfonamides, a crucial functional group in medicinal chemistry. nih.gov This reaction can be achieved with low catalyst loading, even on a large scale. nih.gov The application of such catalytic methods to this compound could provide facile access to a diverse library of derivative compounds for various applications.

Table 1: Selected Catalytic Approaches for Aryl Sulfonyl Fluoride Synthesis This table summarizes general methods that could be adapted for the synthesis of this compound.

| Starting Material | Catalytic System/Reagents | Key Advantages |

| Aryl Halides | PdCl₂(AmPhos)₂ / DABSO | One-pot, two-step procedure |

| Sulfonic Acids / Sulfonates | Cyanuric Chloride / KHF₂ | Utilizes readily available starting materials |

| Sulfonamides | Pyrylium tetrafluoroborate (Pyry-BF₄) / MgCl₂ / KF | Mild conditions, direct conversion |

| Diaryliodonium Salts | Organophotocatalyst / DABSO / KHF₂ | Mild, visible-light mediated radical process |

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

The convergence of robotics, miniaturization, and sophisticated software is revolutionizing chemical synthesis and screening. Automated platforms enable the rapid synthesis and evaluation of large compound libraries, accelerating the discovery of new molecules with desired properties. sygnaturediscovery.com this compound is an ideal candidate for integration into these high-throughput experimentation (HTE) workflows.

Technologies such as acoustic dispensing allow for the synthesis of thousands of compounds on a nanomole scale in micro-well plates. rsc.orgrug.nlnih.gov These miniaturized reactions significantly reduce waste and the amount of starting material required. rsc.orgnih.gov The resulting compound libraries can then be directly screened for biological activity in situ, bypassing the traditional bottleneck of purification. nih.gov

The reactivity of the sulfonyl fluoride group is particularly amenable to such platforms, especially through its application in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. nih.gov By using this compound as a core building block, automated systems could rapidly generate a large library of derivatives by reacting it with a diverse set of nucleophiles. nih.gov This approach allows for the high-throughput exploration of structure-activity relationships, significantly speeding up the hit-to-lead process in drug discovery. nih.gov

Expansion of Applications in Material Science and Polymer Chemistry

The robust nature of the sulfonyl fluoride group and the properties of fluorinated compounds are driving new applications in material science and polymer chemistry. rsc.org Fluoropolymers are known for their high thermal stability, chemical resistance, and unique surface properties. mdpi.commdpi.com The incorporation of the this compound moiety into polymer structures could lead to novel materials with tailored functionalities.

The SuFEx reaction is a powerful tool for polymer synthesis, enabling the creation of polysulfates and polysulfonates with high molecular weights and well-defined properties. nih.gov Bifluoride salts have emerged as highly efficient catalysts for this polymerization process. nih.gov Monomers containing a sulfonyl fluoride group, such as 4-vinylbenzenesulfonyl fluoride, have been designed for controlled radical polymerizations like RAFT. chemrxiv.org The resulting polymers can undergo exhaustive post-polymerization modification via the SuFEx reaction, allowing for the creation of a wide range of functional materials. chemrxiv.org

By analogy, a derivative of this compound functionalized with a polymerizable group could serve as a valuable monomer. The resulting polymers would combine the properties of the pyridine (B92270) ring with the reactivity of the sulfonyl fluoride linker, potentially leading to new materials for specialized applications such as advanced coatings, membranes, or electronic components. mdpi.commdpi.com

Interdisciplinary Research at the Chemistry-Biology Interface

One of the most promising future directions for this compound lies at the intersection of chemistry and biology. The sulfonyl fluoride functional group is considered a "privileged warhead" in chemical biology due to its unique reactivity profile. rsc.org While stable in aqueous environments, it can covalently react with the side chains of several amino acid residues within proteins, including not only serine and cysteine but also tyrosine, lysine (B10760008), threonine, and histidine. rsc.orgrsc.org This context-specific reactivity makes it an invaluable tool for developing covalent inhibitors and chemical probes to study protein function. rsc.orgnih.gov

Targeted covalent inhibitors offer advantages over traditional non-covalent drugs, such as increased potency and prolonged duration of action. rsc.org The 4-methylpyridine (B42270) scaffold of this compound can be elaborated to create molecules that bind specifically to the active site or other pockets of a target protein. Once bound, the sulfonyl fluoride group can form a stable covalent bond with a nearby nucleophilic amino acid, leading to irreversible inhibition. This strategy is being actively pursued to target proteins that have been considered "undruggable" by conventional means. rsc.org

Table 2: Amino Acid Residues Targeted by Sulfonyl Fluoride Probes

| Amino Acid | Role of Residue | Type of Interaction |

| Serine | Often in catalytic triads of proteases | Covalent modification |

| Tyrosine | Phenolic hydroxyl group acts as nucleophile | Covalent modification, often facilitated by nearby basic residues |

| Lysine | Nucleophilic primary amine | Covalent modification |

| Threonine | Secondary alcohol nucleophile | Covalent modification |

| Cysteine | Highly nucleophilic thiol group | Covalent modification |

| Histidine | Nucleophilic imidazole (B134444) ring | Covalent modification |

The development of probes based on this compound can help in target identification and validation, mapping binding sites, and understanding complex protein-protein interactions. rsc.org

Prospects for Sustainable and Eco-Friendly Chemical Synthesis

In line with the principles of green chemistry, a significant future direction is the development of sustainable and environmentally benign methods for producing sulfonyl fluorides. Traditional synthesis routes often involve harsh reagents and produce significant waste.

Recent breakthroughs have demonstrated a much greener approach. A novel method allows for the efficient synthesis of sulfonyl fluorides from readily available thiols and disulfides using a combination of SHC5® (a stable, solid chlorine source) and potassium fluoride (KF). eurekalert.orgsciencedaily.com This process is highly efficient and produces only non-toxic sodium and potassium salts as byproducts, resulting in minimal environmental impact. eurekalert.orgsciencedaily.com The protocol is simple, scalable, and avoids the use of highly toxic and difficult-to-handle reagents like sulfuryl fluoride (SO₂F₂) gas. sciencedaily.com

The adoption of such green methodologies for the synthesis of this compound from a corresponding thiol precursor would represent a major step forward. This would not only make its production safer and more cost-effective but also align its manufacturing with the Sustainable Development Goals (SDGs) by reducing the environmental footprint of the chemical industry. eurekalert.org

Q & A

Q. What are the standard synthetic routes for 4-methylpyridine-2-sulfonyl fluoride, and how do reaction conditions influence yield?

The compound is typically synthesized via oxidation of 4-methylpyridine-2-thiol intermediates. A NaClO₂-mediated method, adapted from pyridine-2-sulfonyl chloride synthesis, is commonly employed. Reaction parameters such as temperature (0–5°C for thiol oxidation), solvent choice (e.g., dichloromethane), and stoichiometry of oxidizing agents critically affect yield. For example, excess NaClO₂ may improve conversion but risks over-oxidation . Purification often involves chromatography or recrystallization, with yields averaging 60–75% under optimized conditions.

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : To confirm substitution patterns on the pyridine ring and sulfonyl fluoride group.

- LC-MS/HPLC : For assessing purity (>98%) and detecting trace byproducts (e.g., sulfonic acids from hydrolysis).

- FT-IR : To identify S=O stretching vibrations (~1360–1180 cm⁻¹) and C-F bonds (~1100 cm⁻¹) .

- Elemental Analysis : To validate molecular formula (C₆H₆FNO₂S) and rule out residual solvents.

Q. What safety precautions are essential when handling this compound in the lab?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.

- Storage : Keep in airtight containers at 2–8°C, away from moisture and incompatible materials (strong acids/bases, reducing agents) .

- Spill Management : Neutralize accidental releases with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid water jets to prevent toxic fume dispersion .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of the sulfonyl fluoride group under varying pH conditions?

Discrepancies in hydrolytic stability (e.g., rapid degradation in acidic vs. neutral media) may arise from impurities or measurement techniques. To address this:

- Conduct kinetic studies using buffered solutions (pH 2–12) monitored via ¹⁹F NMR.

- Compare results with computational models (e.g., DFT calculations) to identify transition states and activation energies.

- Validate with orthogonal methods like LC-MS to track degradation products .

Q. What strategies optimize the use of this compound as a click chemistry reagent in protein labeling?

- Selective Sulfurylation : Prioritize amine-free buffers (e.g., PBS, pH 7.4) to minimize off-target reactions.

- Kinetic Control : Use low temperatures (4°C) and short incubation times (10–30 min) to enhance selectivity for cysteine residues.

- Post-Reaction Quenching : Add excess β-mercaptoethanol to terminate unreacted sulfonyl fluoride groups .

Q. How do steric and electronic effects of the 4-methyl group influence regioselectivity in nucleophilic substitution reactions?

The methyl group at the 4-position exerts both steric hindrance and electron-donating effects:

- Steric Effects : Direct nucleophiles (e.g., amines) toward the less hindered 2-sulfonyl fluoride site.

- Electronic Effects : Methyl’s +I effect stabilizes the pyridine ring, reducing electrophilicity at the 3- and 5-positions.

- Experimental validation via competitive reactions with substituted nucleophiles (e.g., comparing primary vs. secondary amines) can clarify these effects .

Q. What methodologies address instability issues during long-term storage of sulfonyl fluoride derivatives?

- Lyophilization : Freeze-dry the compound under vacuum to remove moisture.

- Stabilizers : Add desiccants (molecular sieves) or radical inhibitors (BHT) to storage containers.

- Periodic QC Checks : Use ¹⁹F NMR or HPLC every 3–6 months to monitor decomposition (e.g., fluoride ion release) .

Data Contradiction Analysis

Q. Conflicting reports on thermal stability: How to design experiments to clarify decomposition thresholds?